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molecular formula C11H14O4 B8617394 Methyl 2-(5-ethoxy-2-hydroxyphenyl)acetate

Methyl 2-(5-ethoxy-2-hydroxyphenyl)acetate

Cat. No. B8617394
M. Wt: 210.23 g/mol
InChI Key: BICTVKWPEXUVBP-UHFFFAOYSA-N
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Patent
US07238716B2

Procedure details

A mixture of methyl 2-(2-benzyloxy-5-ethoxyphenyl)acetate (1.60 g), 5% palladium carbon (3.0 g) and tetrahydrofuran (50 mL) was subjected to catalytic hydrogenation at room temperature and 1 atm. After filtering off the catalyst, the solvent was evaporated under reduced pressure. Hexane was added to the obtained crystals and the mixture was filtrated to give crystals (0.82 g) of methyl 2-(2-hydroxy-5-ethoxyphenyl)acetate. Recrystallization from diisopropyl ether-hexane gave pale-yellow prism crystals. melting point: 83-84° C.
Name
methyl 2-(2-benzyloxy-5-ethoxyphenyl)acetate
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:14]=[CH:13][C:12]([O:15][CH2:16][CH3:17])=[CH:11][C:10]=1[CH2:18][C:19]([O:21][CH3:22])=[O:20])C1C=CC=CC=1>[C].[Pd].O1CCCC1>[OH:8][C:9]1[CH:14]=[CH:13][C:12]([O:15][CH2:16][CH3:17])=[CH:11][C:10]=1[CH2:18][C:19]([O:21][CH3:22])=[O:20] |f:1.2|

Inputs

Step One
Name
methyl 2-(2-benzyloxy-5-ethoxyphenyl)acetate
Quantity
1.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)OCC)CC(=O)OC
Name
palladium carbon
Quantity
3 g
Type
catalyst
Smiles
[C].[Pd]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was subjected to catalytic hydrogenation at room temperature
FILTRATION
Type
FILTRATION
Details
After filtering off the catalyst
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Hexane was added to the obtained crystals
FILTRATION
Type
FILTRATION
Details
the mixture was filtrated

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C=C1)OCC)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.82 g
YIELD: CALCULATEDPERCENTYIELD 73.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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